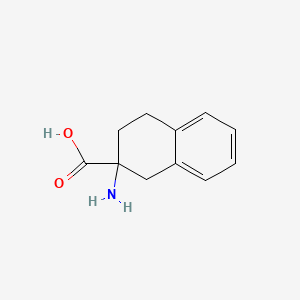

2-Aminotetralin-2-carboxylic acid

Description

The exact mass of the compound 2-Aminotetralin-2-carboxylic acid is 191.094628657 g/mol and the complexity rating of the compound is 241. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['182016', '37016']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Aminotetralin-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminotetralin-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDULPPOISZOUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347113 | |

| Record name | 2-Aminotetralin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74444-77-2, 6331-63-1 | |

| Record name | 74444-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6331-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminotetralin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 2-Aminotetralin-2-carboxylic acid (2-ATCA), a conformationally restricted phenylalanine analogue. The narrative traces its historical context, driven by the pursuit of receptor-selective peptides, and details its synthesis and physicochemical properties. A significant focus is placed on its pivotal role in medicinal chemistry, particularly in the design of potent and selective opioid receptor ligands. The guide elucidates the underlying principles of employing conformational restriction to enhance biological activity and selectivity, supported by quantitative pharmacological data. Detailed experimental protocols for its synthesis are provided to enable practical application by researchers in drug discovery and peptide chemistry.

Introduction: The Rationale for Conformational Constraint in Drug Design

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. However, small linear peptides are often conformationally flexible, adopting a multitude of shapes. This flexibility can be a double-edged sword: while it may allow for adaptation to different receptor subtypes, it often leads to a lack of selectivity and increased susceptibility to enzymatic degradation. The concept of conformational restriction, therefore, emerged as a powerful strategy in medicinal chemistry to lock a peptide into a specific, biologically active conformation.[1][2] By reducing the number of accessible rotational states, researchers can enhance receptor affinity, improve selectivity, and increase metabolic stability.[1] It is within this context that 2-Aminotetralin-2-carboxylic acid (Atc), a rigid analogue of phenylalanine, came to the forefront of peptide research.

Discovery and Historical Context: A Tool for Opioid Receptor Selectivity

While the broader exploration of 2-aminotetralin derivatives for their effects on the central nervous system began earlier in the 20th century, the specific synthesis and application of 2-Aminotetralin-2-carboxylic acid as a tool for peptide chemists gained prominence in the late 1990s.[3][4] A seminal 1997 study by Tóth et al. published in the Journal of Medicinal Chemistry detailed the incorporation of 2-ATCA into deltorphin analogues.[5] Deltorphins are naturally occurring opioid peptides with high affinity for the delta (δ)-opioid receptor.[6][7] The researchers hypothesized that by replacing the flexible phenylalanine residue with the rigid 2-ATCA, they could enforce a specific side-chain conformation, thereby enhancing selectivity for the δ-opioid receptor.[5] This work demonstrated that the incorporation of 2-ATCA indeed resulted in analogues with extraordinary δ-receptor affinity and selectivity, validating its use as a valuable tool in peptidomimetic design.[5]

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-ATCA is essential for its application in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | Smolecule |

| Molecular Weight | 191.23 g/mol | Smolecule |

| Appearance | White powder | BOC Sciences |

| Melting Point | 303-313 °C | BOC Sciences |

| Boiling Point | 373.6 °C at 760 mmHg | BOC Sciences |

| Density | 1.237 g/cm³ | BOC Sciences |

| CAS Number | 74444-77-2 | Smolecule |

Synthesis of 2-Aminotetralin-2-carboxylic Acid

The synthesis of 2-ATCA can be achieved through various methods, with the modified Strecker synthesis being a notable route employed in early studies.[5] This method, along with other common synthetic strategies for the 2-aminotetralin scaffold, is detailed below.

Modified Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[8][9][10] The modified protocol for 2-ATCA starts from the corresponding tetralone.

This protocol is adapted from the procedure described by Tóth et al. (1997).[5]

-

Hydantoin Formation: 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione (the hydantoin of 2-tetralone) is used as the starting material.

-

Hydrolysis: A hot mixture of aqueous sodium hydroxide (40%) and propylene glycol is added to the hydantoin.

-

The mixture is stirred and refluxed for 20 hours.

-

The solution is then diluted with water.

-

Purification: The product, (R,S)-2-Aminotetralin-2-carboxylic acid, is isolated from the reaction mixture. The crude product can be further purified by recrystallization.

Caption: Workflow for the modified Strecker synthesis of 2-ATCA.

Other Synthetic Approaches

While the Strecker synthesis is a viable route, other methods commonly used for the synthesis of the 2-aminotetralin scaffold can be adapted for 2-ATCA. These often start from 2-tetralone.[4]

-

Reductive Amination: This is a versatile one-pot reaction involving the formation of an imine or enamine from 2-tetralone and an amine source, which is then reduced in situ.[4]

-

Catalytic Hydrogenation of 2-Tetralone Oxime: This two-step method involves the initial conversion of 2-tetralone to its oxime, followed by catalytic hydrogenation.[4]

Pharmacological Profile

The primary and most well-documented pharmacological application of 2-ATCA is as a conformationally restricted amino acid in peptide-based drug design, particularly targeting opioid receptors.

Opioid Receptor Activity

The seminal work by Tóth et al. demonstrated the profound effect of incorporating 2-ATCA into deltorphin I and II analogues.[5] These peptides showed high affinity for δ-opioid receptors with subnanomolar Ki values and exceptional selectivity over μ-opioid receptors.[5][11]

| Deltorphin Analogue | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | Selectivity (μ/δ) |

| [Ile⁵,⁶]-Deltorphin I | 0.18 | 660 | >3600 |

| [(S)-Atc³, Ile⁵,⁶]-Deltorphin I | 0.08 | 4526 | >56000 |

| [(R)-Atc³, Ile⁵,⁶]-Deltorphin I | 0.25 | 2345 | >9300 |

| [Ile⁵,⁶]-Deltorphin II | 0.12 | 1130 | >9400 |

| [(S)-Atc³, Ile⁵,⁶]-Deltorphin II | 0.15 | 3210 | >21000 |

| [(R)-Atc³, Ile⁵,⁶]-Deltorphin II | 0.09 | 2010 | >22000 |

| Data adapted from Tóth et al., J Med Chem. 1997;40(6):990-5.[5] |

These results underscore the power of using 2-ATCA to constrain the peptide backbone, leading to a significant enhancement in receptor selectivity. The rigid tetralin scaffold forces the side chain into a trans configuration, which appears to be optimal for interaction with the δ-opioid receptor.[5][11]

Caption: Conformational restriction with 2-ATCA enhances δ-opioid receptor selectivity.

Activity at Monoamine Transporters

The broader 2-aminotetralin scaffold is known to interact with monoamine neurotransmitter systems, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3][12] Derivatives of 2-aminotetralin have been extensively studied as monoamine releasing agents and reuptake inhibitors.[3][12] However, specific quantitative data (Ki or IC50 values) for 2-Aminotetralin-2-carboxylic acid itself at these transporters is not extensively reported in the literature. The primary research focus for this particular molecule has been its utility as a constrained amino acid in peptide synthesis. It is plausible that 2-ATCA exhibits some activity at these transporters, given the known pharmacology of its parent scaffold. Further research would be required to fully characterize its profile at these central nervous system targets.

Applications in Research and Drug Development

The unique structural properties of 2-ATCA make it a valuable building block in several areas of research.

-

Peptidomimetic Design: As demonstrated with opioid peptides, 2-ATCA is a powerful tool for creating conformationally constrained peptides with enhanced receptor selectivity and stability. This approach can be applied to other peptide systems targeting G-protein coupled receptors.[5][11]

-

Medicinal Chemistry: The 2-aminotetralin core is a privileged scaffold in medicinal chemistry. 2-ATCA serves as a versatile starting material for the synthesis of more complex molecules targeting a range of biological systems, including those involved in neurological disorders.[3][13]

-

Probing Receptor-Ligand Interactions: The rigid structure of 2-ATCA allows researchers to probe the specific conformational requirements for a ligand to bind to its receptor, providing valuable insights into structure-activity relationships.

Conclusion

2-Aminotetralin-2-carboxylic acid stands as a testament to the power of rational drug design, specifically the principle of conformational restriction. Its historical development was driven by the need to overcome the limitations of flexible peptides, and its successful application in creating highly selective δ-opioid receptor agonists has solidified its place in the medicinal chemist's toolbox. While its direct activity at other central nervous system targets like monoamine transporters remains to be fully elucidated, its primary value lies in its role as a unique and powerful building block for creating novel, potent, and selective peptide-based therapeutics. This guide provides the foundational knowledge for researchers to understand and utilize this important molecule in their own drug discovery and development endeavors.

References

-

Tóth, G., Darula, Z., Péter, A., Fülöp, F., Tourwé, D., Jaspers, H., ... & Borsodi, A. (1997). Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3. Journal of Medicinal Chemistry, 40(6), 990-995. [Link]

- BenchChem. (2025). The Neuropharmacological Profile of 2-Aminotetralin: A Deep Dive into its Central Nervous System Mechanisms. BenchChem Technical Guides.

-

Tóth, G., Darula, Z., Péter, A., Fülöp, F., Tourwé, D., Jaspers, H., ... & Borsodi, A. (1997). Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3. PubMed. [Link]

- BenchChem. (2025). A Comparative Guide to the Functional Pharmacology of 2-Aminotetralin and Novel Analogs. BenchChem Technical Guides.

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

Janecka, A., & Kruszynski, R. (2005). Conformationally restricted peptides as tools in opioid receptor studies. Current medicinal chemistry, 12(4), 471-481. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

-

Wikipedia. Deltorphin. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buy 2-Aminotetralin-2-carboxylic acid | 74444-77-2 [smolecule.com]

- 5. Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [D-Ala2]-Deltorphin II | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 7. Deltorphin - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. medschoolcoach.com [medschoolcoach.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. benchchem.com [benchchem.com]

- 13. [Neurophoarmacologic profile of an aminotetraline derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Synthesis of 2-Aminotetralin-2-carboxylic Acid: A Technical Guide

Introduction: The Significance of a Conformationally Constrained Amino Acid

2-Aminotetralin-2-carboxylic acid (2-ATCA) is a non-proteinogenic, conformationally restricted α-amino acid. Its rigid tetralin framework, which fuses a benzene ring with a cyclohexane ring, imparts significant steric hindrance around the α-carbon. This structural constraint is of profound interest to researchers in medicinal chemistry and drug development. By incorporating 2-ATCA into peptides or as a standalone scaffold, chemists can lock the molecule into a specific three-dimensional orientation. This can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to more flexible, linear amino acids. The unique properties of 2-ATCA make it a valuable building block in the design of novel therapeutics, particularly in the fields of neuroscience and oncology.[][2]

This technical guide provides an in-depth exploration of a foundational and highly effective method for the synthesis of 2-Aminotetralin-2-carboxylic acid: the Bucherer-Bergs reaction, followed by hydrolysis. While the definitive "first" synthesis of this compound is not prominently documented, the Bucherer-Bergs reaction represents a classic, robust, and logical approach for its preparation from the readily available starting material, 2-tetralone.

Synthetic Strategy: The Bucherer-Bergs Reaction and Subsequent Hydrolysis

The synthesis of 2-Aminotetralin-2-carboxylic acid from 2-tetralone is a two-stage process. The first stage is a multi-component Bucherer-Bergs reaction to form a spiro-hydantoin intermediate. The second stage involves the hydrolysis of this intermediate to yield the final amino acid product.

Stage 1: Bucherer-Bergs Synthesis of 5,5-(Tetralin-2-spiro)-hydantoin

The Bucherer-Bergs reaction is a cornerstone of amino acid synthesis, particularly for α,α-disubstituted amino acids derived from ketones.[3][4] It involves the one-pot reaction of a ketone with an ammonium salt and a cyanide source to produce a hydantoin.

Reaction:

Mechanism:

The reaction proceeds through a series of equilibria. Initially, ammonium carbonate provides ammonia and carbon dioxide. The ammonia reacts with 2-tetralone to form an imine. Concurrently, cyanide adds to the ketone to form a cyanohydrin. The key intermediate is the α-aminonitrile, formed by the reaction of the imine with cyanide or the cyanohydrin with ammonia. This aminonitrile then undergoes cyclization with carbon dioxide to form an N-carbamoyl-α-aminonitrile, which subsequently cyclizes and rearranges to the thermodynamically stable hydantoin ring.[3][5]

Experimental Protocol: Synthesis of 5,5-(Tetralin-2-spiro)-hydantoin

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add 2-tetralone, ammonium carbonate, and sodium cyanide in a suitable solvent such as a mixture of ethanol and water. A typical molar ratio would be 1:2:1.5 of ketone:ammonium carbonate:sodium cyanide.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The hydantoin product often precipitates from the solution. The precipitate can be collected by filtration, washed with cold water, and then a non-polar solvent like hexane to remove any unreacted starting material.

-

Purification: The crude hydantoin can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield a crystalline solid.

Stage 2: Hydrolysis of 5,5-(Tetralin-2-spiro)-hydantoin to 2-Aminotetralin-2-carboxylic Acid

The hydantoin ring is a stable five-membered heterocycle, but it can be opened under forcing hydrolytic conditions (either acidic or basic) to liberate the corresponding amino acid.

Reaction:

Mechanism:

Under basic conditions, hydroxide ions attack the carbonyl groups of the hydantoin ring, leading to ring opening to form a ureido acid intermediate. Further hydrolysis cleaves the urea moiety, which then decomposes to carbon dioxide and ammonia, yielding the sodium salt of the amino acid. Acidification of the reaction mixture then protonates the amino and carboxylate groups, precipitating the free amino acid.

Experimental Protocol: Hydrolysis to 2-Aminotetralin-2-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 5,5-(tetralin-2-spiro)-hydantoin in an aqueous solution of a strong base, such as sodium hydroxide or barium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux for an extended period (typically several hours to overnight) to ensure complete hydrolysis.

-

Work-up and Isolation: After cooling the reaction mixture, carefully acidify it with a mineral acid, such as hydrochloric acid, to a pH around the isoelectric point of the amino acid (typically pH 5-6). The free amino acid will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and then with a solvent like ethanol or acetone to remove any remaining impurities. The product can be further purified by recrystallization from hot water or a water/ethanol mixture.

Visualizing the Synthesis

Caption: Synthetic workflow for 2-Aminotetralin-2-carboxylic acid.

Data Summary

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Tetralone | C₁₀H₁₀O | 146.19 | Starting Material |

| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | Ammonia and Carbon Dioxide Source |

| Sodium Cyanide | NaCN | 49.01 | Cyanide Source |

| 5,5-(Tetralin-2-spiro)-hydantoin | C₁₂H₁₂N₂O₂ | 216.24 | Intermediate |

| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent |

| 2-Aminotetralin-2-carboxylic acid | C₁₁H₁₃NO₂ | 191.23 | Final Product |

Characterization of 2-Aminotetralin-2-carboxylic Acid

The final product should be a white to off-white crystalline solid.[] Its identity and purity can be confirmed using a variety of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show multiplets for the aromatic protons in the region of 7.0-7.5 ppm. The aliphatic protons of the tetralin ring would appear as complex multiplets in the upfield region (typically 1.5-3.5 ppm). The amine and carboxylic acid protons would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons (120-140 ppm), the aliphatic carbons of the tetralin ring (20-50 ppm), the quaternary α-carbon, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amino group. A strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid.[6]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (191.23 g/mol ).[7] Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the tetralin ring.

-

Melting Point: The melting point of the purified compound should be sharp and consistent with reported values.

Conclusion

The Bucherer-Bergs synthesis followed by hydrolysis provides a reliable and scalable route to 2-Aminotetralin-2-carboxylic acid. This method, rooted in classic organic chemistry principles, offers an excellent example of how multi-component reactions can be leveraged to construct complex molecular architectures. The resulting conformationally constrained amino acid is a valuable tool for researchers in the pharmaceutical and chemical sciences, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

-

PubChem. 2-Aminotetralin-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Encyclopedia, 1(3), 779-799. [Link]

-

MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

-

Wikipedia. Bucherer–Bergs reaction. [Link]

-

Pre-proofs.org. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]

-

University of Colorado Boulder. Useful Spectroscopic Data. [Link]

-

Cambridge University Press. Bucherer-Bergs Reaction. [Link]

-

Horikawa, M., Nakajima, T., & Ohfune, Y. (2001). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 6(7), 604-617. [Link]

-

Filo. Spectroscopic data for two carboxylic acid derivatives are given in NMR-A... [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 2. Buy 2-Aminotetralin-2-carboxylic acid | 74444-77-2 [smolecule.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. 2-Aminotetralin-2-carboxylic acid | C11H13NO2 | CID 235533 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminotetralin-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Aminotetralin-2-carboxylic acid (Atc), a conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development. As a rigid scaffold, Atc serves as an invaluable tool for probing peptide-receptor interactions and as a foundational building block for novel therapeutics, particularly in neuropharmacology.[1][2] This document synthesizes available data on its molecular structure, identification, and physical characteristics. Critically, where specific experimental values are not publicly documented, this guide presents detailed, field-proven experimental protocols for their determination, empowering researchers to generate these data with high fidelity. The methodologies for pKa, aqueous solubility, and lipophilicity determination are detailed, emphasizing the causal relationships behind procedural steps to ensure scientific rigor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, practical understanding of this important synthetic amino acid.

Introduction and Strategic Importance

2-Aminotetralin-2-carboxylic acid (Atc) is a non-proteinogenic amino acid characterized by the fusion of the side chain to the aromatic ring, creating the rigid tetralin bicycle. This structural constraint locks the molecule into a specific conformation, a feature highly sought after in drug design. By incorporating Atc into peptides, chemists can reduce conformational flexibility, which can lead to enhanced receptor selectivity, increased potency, and improved metabolic stability.[]

Its applications are primarily centered in pharmaceutical and biochemical research.[1] For example, it has been used as a key intermediate in the synthesis of compounds targeting neurological disorders and to study neurotransmitter systems.[1][4] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for its effective application in designing next-generation therapeutics. Properties such as ionization state (pKa), solubility, and lipophilicity (LogD) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its journey from a laboratory curiosity to a viable clinical candidate.

Molecular Structure and Identification

The foundational identity of a compound is established through its structure and standardized identifiers.

-

IUPAC Name: 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid[][4][5]

-

Common Synonyms: Atc-OH, 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid[1][]

-

CAS Numbers: 74444-77-2, 6331-63-1 (Note: Both CAS numbers are frequently referenced for the racemic mixture)[][4][5]

Table 1: Core Physicochemical and Identification Data

| Property | Value / Identifier | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][][4] |

| Molecular Weight | 191.23 g/mol | [4][5] |

| Appearance | White powder | [1][] |

| Melting Point | 303-313 °C | [][6] |

| Boiling Point | 373.6 °C (at 760 mmHg) | [] |

| Density | 1.237 g/cm³ | [] |

| IUPAC Name | 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid | [4][5] |

| CAS Number | 74444-77-2 / 6331-63-1 | [][4][5] |

| Canonical SMILES | C1CC(CC2=CC=CC=C21)(C(=O)O)N | [4][5] |

| InChI Key | CDULPPOISZOUTK-UHFFFAOYSA-N | [4][5] |

| Predicted XLogP3-AA | -1.2 | [5] |

Ionization Behavior (pKa) and pH-Dependent Properties

As an amino acid, Atc is an amphoteric molecule possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The ionization state of these groups is dictated by the pH of the surrounding medium, a critical factor for its biological activity and solubility. The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.

The ionization state of Atc changes with pH as depicted below. Understanding this behavior is crucial for designing formulation buffers, interpreting bioassay results, and predicting interactions with biological membranes.

Caption: Ionization states of 2-Aminotetralin-2-carboxylic acid across a pH gradient.

Experimental Protocols for Core Property Determination

The following sections provide robust, step-by-step protocols for determining the key physicochemical properties of Atc. These methods are grounded in standard laboratory practice and OECD guidelines to ensure data integrity.

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the carboxylic acid (pKa₁) and amino group (pKa₂) dissociation constants. The principle involves titrating a solution of the amino acid with a strong base and monitoring the pH change. The points of half-equivalence correspond to the pKa values.[8]

Methodology:

-

Preparation:

-

Prepare a ~0.1 M solution of 2-Aminotetralin-2-carboxylic acid in deionized, CO₂-free water. Accurately record the concentration.

-

Standardize a ~0.1 M NaOH solution.

-

Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[9]

-

-

Acid Titration (for pKa₁):

-

Pipette a known volume (e.g., 20 mL) of the Atc solution into a beaker.

-

If the initial pH is above ~3, add standardized 0.1 M HCl dropwise to lower the pH to ~1.5-2.0, ensuring all carboxyl groups are protonated.[9]

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

-

-

Base Titration (for pKa₁ and pKa₂):

-

Begin titrating with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue the titration until the pH reaches ~12 to ensure full deprotonation of the amino group.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve.

-

Identify the two inflection points (equivalence points). The first equivalence point (V₁) corresponds to the complete deprotonation of the carboxyl group. The second (V₂) corresponds to the complete deprotonation of the amino group.

-

The pH at the halfway point to the first equivalence point (at volume V₁/2) is equal to pKa₁.

-

The pH at the halfway point between the first and second equivalence points (at volume (V₁ + V₂)/2) is equal to pKa₂.

-

The isoelectric point (pI) can be calculated as pI = (pKa₁ + pKa₂)/2.

-

Causality and Trustworthiness: Using a standardized titrant and a calibrated pH meter is critical for accuracy. Stirring ensures homogeneity, and allowing the pH to stabilize prevents measurement errors. Plotting the first derivative of the curve (ΔpH/ΔV) can help pinpoint the equivalence points with greater precision.

Protocol: pH-Dependent Aqueous Solubility via Shake-Flask Method

This protocol, based on the OECD Guideline 105, determines the thermodynamic solubility of Atc, which is essential for formulation and ADME modeling.[10] As an amphoteric molecule, its solubility is expected to be lowest at its isoelectric point (pI) and higher at pH values where it is predominantly in its charged cationic or anionic form.[11]

Caption: Workflow for determining pH-dependent aqueous solubility via the shake-flask method.

Methodology:

-

Preparation:

-

Prepare a series of aqueous buffers at desired pH values (e.g., 2, 4, 7.4, 9, 12).

-

Add an excess amount of solid 2-Aminotetralin-2-carboxylic acid to vials containing each buffer. The excess solid is crucial to ensure a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach thermodynamic equilibrium (typically 24 to 48 hours). To validate equilibrium, samples can be taken at two different time points (e.g., 24h and 48h); if the concentration is unchanged, equilibrium has been reached.[12]

-

-

Phase Separation:

-

Remove the vials and allow them to stand to let solids settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the aliquot must be filtered through a 0.22 µm syringe filter or clarified by high-speed centrifugation.

-

-

Quantification:

-

Prepare a standard calibration curve of Atc of known concentrations.

-

Quantify the concentration of the dissolved Atc in the clarified samples using a suitable analytical method like HPLC-UV or LC-MS.

-

The measured concentration is the thermodynamic solubility at that specific pH and temperature.

-

Implications for Research and Drug Development

The physicochemical properties of 2-Aminotetralin-2-carboxylic acid directly inform its strategic use in drug discovery.

-

Solubility and Formulation: The pH-dependent solubility profile is critical for developing oral or intravenous formulations. For oral delivery, a drug must dissolve in the varying pH environments of the gastrointestinal tract. The expected U-shaped solubility curve (minimum at the pI) will guide the selection of excipients and potential salt forms to enhance bioavailability.

-

ADME Profile: The interplay between pKa and lipophilicity (measured as LogD, the distribution coefficient at a given pH) governs how the molecule crosses biological membranes. At a physiological pH of 7.4, the ionization state of Atc will determine its LogD value. A predicted XLogP of -1.2 suggests the neutral form is relatively hydrophilic, and its overall membrane permeability will be highly dependent on the balance of charged and uncharged species.[5]

-

Target Binding: The ability of the amino and carboxyl groups to act as hydrogen bond donors or acceptors is fundamental to molecular recognition at a receptor binding site. The constrained nature of the tetralin scaffold presents these functional groups in a defined spatial orientation, which can be exploited to achieve high-affinity and selective binding.

Conclusion

2-Aminotetralin-2-carboxylic acid is a powerful molecular scaffold whose full potential can only be realized through a thorough understanding of its physicochemical properties. This guide has consolidated the known identifiers and physical data for this compound. More importantly, it has provided detailed, actionable protocols for determining its pKa and pH-dependent solubility—critical parameters that directly influence its behavior in both chemical and biological systems. By applying these robust methodologies, researchers can generate the high-quality data needed to accelerate their research and drive innovation in drug discovery and medicinal chemistry.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 235533, 2-Aminotetralin-2-carboxylic acid. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure). [Link]

-

Department of Biotechnology. Titration of Amino Acid. [Link]

-

GeeksforGeeks. (2024, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link]

-

OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

ResearchGate. Chemical structure of (a) 2-aminotetralin-2-carboxylic acid (Atc).... [Link]

-

Chemistry Stack Exchange. (2015, November 15). amino acid pka of carboxylic acid. [Link]

-

Chemistry LibreTexts. (2024, May 12). 9.1: Properties of Carboxylic Acids and Amines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 4. Buy 2-Aminotetralin-2-carboxylic acid | 74444-77-2 [smolecule.com]

- 5. 2-Aminotetralin-2-carboxylic acid | C11H13NO2 | CID 235533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D,L-2-AMINOTETRALIN-2-CARBOXYLIC ACID CAS#: 6331-63-1 [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. oecd.org [oecd.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. enamine.net [enamine.net]

A Technical Guide to the Identification and Characterization of 2-Aminotetralin-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification and characterization of 2-Aminotetralin-2-carboxylic acid. As a conformationally constrained amino acid, this molecule is a valuable building block in medicinal chemistry, particularly for designing ligands targeting neurological pathways.[1][2] Ensuring the identity, purity, and structural integrity of this compound is paramount for the validity and reproducibility of research and development activities. This document details the core identification parameters, including its CAS numbers, outlines common synthetic considerations, and provides validated, step-by-step protocols for orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction

2-Aminotetralin-2-carboxylic acid (Atc-OH) is a non-proteinogenic, cyclic amino acid. Its rigid tetralin backbone, which fuses a benzene ring with a cyclohexane ring, imparts significant conformational restraint compared to linear amino acids. This structural feature makes it a privileged scaffold in drug discovery.[2] By locking the relative orientation of the amine and carboxylic acid functionalities, Atc-OH serves as a powerful tool for probing the specific conformational requirements of receptor binding sites, particularly within the central nervous system.[1][3] It has been incorporated into peptides to study melanocortin receptors (hMC4R) and vasopressin V2-receptors and is investigated as an intermediate for pharmaceuticals targeting neurological disorders.[1][]

Given its application in highly specific biological systems, absolute certainty of the material's identity and purity is a prerequisite for any meaningful study. This guide establishes a self-validating system of analysis, explaining the causality behind methodological choices to ensure researchers can confidently verify their starting material.

Section 1: Core Identification & Physicochemical Properties

Unambiguous identification begins with a consolidation of the compound's fundamental identifiers and physical properties. It is critical to note that multiple CAS (Chemical Abstracts Service) numbers may be encountered for this compound, often referring to the racemic mixture, specific enantiomers, or different salt forms. Researchers must verify the CAS number against their specific material.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Primary CAS Number | 74444-77-2 (Racemic) | [5][6] |

| Alternative CAS Number | 6331-63-1 (Racemic) | [1][] |

| (R)-Enantiomer CAS | 104974-44-9 | [7] |

| IUPAC Name | 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | [][5] |

| Synonyms | Atc-OH, 2-Amino-1,2,3,4-tetrahydro-2-naphthoic acid | [1][] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][][5] |

| PubChem CID | 235533 |[1][8] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 191.23 g/mol | [5] |

| Appearance | White to off-white powder/solid | [1][][9] |

| Melting Point | 303-313 °C | [] |

| Boiling Point | 373.6 °C at 760 mmHg (Predicted) | [] |

| Density | 1.237 g/cm³ (Predicted) | [] |

| Storage Conditions | Store at -20°C or ≤-4°C |[1][] |

Section 2: Synthesis & Impurity Profile: A Chemist's Perspective

Understanding the synthetic origin of 2-Aminotetralin-2-carboxylic acid is crucial for developing robust analytical methods. A common and efficient route to the parent 2-aminotetralin scaffold is the reductive amination of 2-tetralone.[10][11][12] A related approach for the target compound involves a variation of the Bucherer-Bergs reaction or a Strecker synthesis, starting from 2-tetralone.

The causality is clear: the choice of synthesis dictates the likely impurity profile. For instance, a synthesis starting from 2-tetralone could lead to residual starting material or incompletely reacted intermediates. Therefore, any analytical workflow must be designed not only to confirm the presence of the desired product but also to prove the absence of these predictable impurities.

Caption: A simplified diagram of a common synthetic route to the target molecule.

Section 3: Analytical Characterization Workflows

A multi-technique, or orthogonal, approach is required for the definitive identification and quality control of 2-Aminotetralin-2-carboxylic acid. Each technique provides a unique piece of structural information, and their combined data constitutes a self-validating system.

Caption: An integrated workflow for the definitive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic arrangement of a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR provides the carbon backbone. For 2-Aminotetralin-2-carboxylic acid, NMR confirms the presence of the aromatic ring, the aliphatic tetralin structure, and the key quaternary carbon at the C2 position.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (~7.0-7.3 ppm): A multiplet pattern corresponding to the four protons on the benzene ring.

-

Aliphatic Region (~2.0-3.5 ppm): Complex multiplets corresponding to the three CH₂ groups of the tetralin ring. The protons are diastereotopic, leading to more complex splitting than simple triplets or quartets.

-

Amine/Acid Protons: Broad signals that may be exchanged with D₂O.

-

-

¹³C NMR:

-

Aromatic Region (~125-140 ppm): Four signals for the aromatic CH carbons and two signals for the quaternary aromatic carbons.

-

Aliphatic Region (~25-45 ppm): Signals for the three CH₂ carbons.

-

Quaternary C2 Carbon (~60-70 ppm): A key signal corresponding to the carbon bearing both the amino and carboxyl groups.

-

Carboxyl Carbon (~175-185 ppm): The signal for the C=O of the carboxylic acid.

-

-

Preparation: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Complete dissolution is critical.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a spectrometer (≥400 MHz recommended for better resolution).

-

Validation: The acquired spectra must match the expected chemical shifts and integration patterns for the structure. The absence of significant impurity peaks (e.g., residual 2-tetralone) validates the sample's purity.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Causality: MS provides a highly accurate measurement of the compound's mass, confirming its elemental composition. Electrospray Ionization (ESI) is the preferred method for this polar molecule, typically detecting the protonated molecular ion [M+H]⁺.

Expected Result:

-

High-Resolution MS (HRMS): The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass.

-

Calculated Exact Mass for [C₁₁H₁₄NO₂]⁺: 192.1019

-

A related antidepressant, Sertraline, and its metabolite are analyzed via LC-MS/MS, demonstrating the utility of this technique for tetralin-based structures.[13]

-

-

Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample directly into the ESI source or inject it via an LC system.

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Validation: The observation of a dominant ion with an m/z value corresponding to [M+H]⁺ (192.1) confirms the molecular weight. The isotopic distribution pattern should match the theoretical pattern for C₁₁H₁₃NO₂.

High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Assessment

Expertise & Causality: HPLC is the gold standard for determining the purity of a chemical compound. For a chiral molecule like 2-Aminotetralin-2-carboxylic acid, chiral HPLC is also essential to determine the enantiomeric excess (ee) of a single-enantiomer sample. The choice of column and mobile phase is critical for achieving separation.[14]

-

Reversed-Phase (RP-HPLC): A C18 column is used to separate the main compound from less polar or more polar impurities. This provides the overall purity percentage (e.g., ≥98%).[1]

-

Chiral HPLC: A specialized Chiral Stationary Phase (CSP) is required to resolve the R and S enantiomers.[15] This is a self-validating system: a racemic standard should show two peaks of equal area, while an enantiomerically pure sample should show only one major peak.[16]

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Standard for separating compounds of moderate polarity.[17] |

| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acidified aqueous phase to ensure protonation of the analyte. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound from the column. |

| Gradient | 5% to 95% B over 15-20 minutes | A gradient ensures elution of a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~210 nm or ~254 nm | Wavelengths where the benzene ring and carboxyl group absorb. |

| Column Temp. | 40 °C | Elevated temperature improves peak shape and reproducibility.[17] |

-

Preparation: Prepare a stock solution of the sample in the mobile phase diluent (e.g., 1 mg/mL). Prepare a working solution at ~0.1 mg/mL.

-

System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Injection: Inject 5-10 µL of the sample solution.

-

Data Acquisition: Record the chromatogram for the full duration of the gradient.

-

Validation: The primary peak should have a retention time consistent with a reference standard. Purity is calculated based on the area percentage of the main peak relative to all other peaks. The stated purity should be met (e.g., ≥98%).[1]

Conclusion

The definitive identification of 2-Aminotetralin-2-carboxylic acid is not achieved by a single measurement but by the collective, corroborating evidence from an orthogonal set of analytical techniques. NMR spectroscopy confirms the structural framework, high-resolution mass spectrometry validates the elemental composition and molecular weight, and HPLC provides an unambiguous measure of purity and, when required, enantiomeric composition. By following the protocols and understanding the scientific rationale outlined in this guide, researchers and drug development professionals can ensure the integrity of their material, forming a solid foundation for scientifically sound and reproducible results.

References

-

Caramante, I. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. [Online] Available at: [Link]

-

PubMed. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. [Online] Available at: [Link]

-

Siddiqui, F. A., et al. Analysis of amino acids by high performance liquid chromatography. Pak. J. Pharm. Sci. [Online] Available at: [Link]

-

ResearchGate. Our strategy for the synthesis of chiral 2-aminotetralin. [Online] Available at: [Link]

-

National Center for Biotechnology Information. 2-Aminotetralin-2-carboxylic acid. PubChem Compound Database. [Online] Available at: [Link]

-

Agilent Technologies. Analysis of Amino Acids by HPLC. [Online] Available at: [Link]

-

Chem-Space.com. (1S,2S)-1-AMINO-1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBOXYLIC ACID HYDROCHLORIDE. [Online] Available at: [Link]

-

PubMed. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. [Online] Available at: [Link]

-

PubMed. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method. [Online] Available at: [Link]

-

ResearchGate. Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination | Request PDF. [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-Aminotetralin-2-carboxylic acid | 74444-77-2 [smolecule.com]

- 6. scbt.com [scbt.com]

- 7. (R)-2-氨基-1,2,3,4-四氢萘-2-羧酸 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Aminotetralin-2-carboxylic acid | C11H13NO2 | CID 235533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. agilent.com [agilent.com]

A Spectroscopic Guide to 2-Aminotetralin-2-carboxylic Acid: Elucidating Structure Through NMR, IR, and MS Analysis

Introduction: The Structural Significance of 2-Aminotetralin-2-carboxylic Acid

2-Aminotetralin-2-carboxylic acid (2-ATCA) is a conformationally constrained, non-proteinogenic amino acid that has garnered interest within medicinal chemistry and drug development.[1] Its rigid tetralin framework, which fuses a benzene ring to a cyclohexane ring, imparts a defined spatial orientation to the amino and carboxylic acid functional groups. This structural rigidity makes 2-ATCA a valuable scaffold for designing molecules with specific pharmacological activities, as it can mimic or block the binding of endogenous ligands to their receptors with high selectivity.[2] Understanding the precise three-dimensional structure and electronic properties of 2-ATCA is paramount for its application in rational drug design.

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 2-Aminotetralin-2-carboxylic acid. The ensuing discussion is framed from the perspective of a senior application scientist, emphasizing not only the interpretation of the data but also the underlying principles that justify the experimental approach and structural assignments.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-Aminotetralin-2-carboxylic acid give rise to a unique spectroscopic fingerprint. The molecule comprises an aromatic ring, a saturated six-membered ring, a quaternary α-carbon, an amino group, and a carboxylic acid. Each of these components will produce characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 2-ATCA, ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

High-resolution ¹H and ¹³C NMR spectra of 2-ATCA would typically be acquired on a 400 MHz or higher field spectrometer. The choice of solvent is critical; due to the presence of both acidic and basic functional groups, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices to ensure solubility and minimize proton exchange with the solvent. For this guide, we will consider the spectra as if they were acquired in CD₃OD.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Aminotetralin-2-carboxylic acid in 0.6 mL of CD₃OD.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employing techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2-ATCA can be divided into two main regions: the aromatic region (δ 7.0-7.5 ppm) and the aliphatic region (δ 1.5-3.5 ppm).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| 7.10-7.30 | Multiplet | 4H | Ar-H | The four protons on the benzene ring will appear as a complex multiplet due to their coupling with each other. |

| 3.15 | Triplet | 2H | H-4 | These benzylic protons are adjacent to the aromatic ring and a CH₂ group, leading to a downfield shift and triplet multiplicity. |

| 2.85 | Triplet | 2H | H-1 | Similar to H-4, these benzylic protons are deshielded by the aromatic ring and coupled to the H-2 protons. |

| 2.00-2.20 | Multiplet | 2H | H-3 | These protons are part of the saturated ring and will show complex coupling with the protons at positions 1 and 4. |

Note: The protons of the amino (NH₂) and carboxylic acid (COOH) groups will likely undergo exchange with the deuterated solvent and may appear as a broad singlet or not be observed at all.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| 178.0 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |

| 135.0 | Ar-C (quaternary) | The two quaternary carbons of the benzene ring that are part of the fused ring system. |

| 129.0 | Ar-CH | Aromatic methine carbons. |

| 126.0 | Ar-CH | Aromatic methine carbons. |

| 60.0 | C-2 (quaternary) | The α-carbon bearing the amino and carboxyl groups is a quaternary carbon and appears in a typical range for α-carbons of amino acids. |

| 35.0 | C-3 | Aliphatic methylene carbon. |

| 29.0 | C-4 | Benzylic methylene carbon, shifted downfield due to the aromatic ring. |

| 28.0 | C-1 | Benzylic methylene carbon, similar to C-4. |

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Solid-State IR Analysis

IR spectra of solid samples like 2-ATCA are typically acquired using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

Step-by-Step Protocol (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of 2-ATCA with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Press the ground mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of 2-ATCA will be dominated by absorptions from the O-H, N-H, C=O, and aromatic C-H bonds.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description of Band | Justification |

| 3300-2500 | O-H stretch (carboxylic acid) | Very broad | The broadness is due to extensive hydrogen bonding between the carboxylic acid groups.[4] |

| 3200-3000 | N-H stretch (amine) | Medium, may be obscured by O-H | The N-H stretching vibrations of the primary amine. |

| 3100-3000 | C-H stretch (aromatic) | Sharp, medium | Characteristic stretching of sp² C-H bonds on the benzene ring. |

| 2950-2850 | C-H stretch (aliphatic) | Sharp, medium | Stretching of the sp³ C-H bonds in the tetralin ring. |

| 1720-1700 | C=O stretch (carboxylic acid) | Strong, sharp | The carbonyl stretch is a very prominent feature in the IR spectrum of carboxylic acids.[5] |

| 1600-1450 | C=C stretch (aromatic) | Medium to weak | Skeletal vibrations of the benzene ring. |

| 1640-1550 | N-H bend (amine) | Medium | Bending vibration of the primary amine. |

| 1300-1200 | C-O stretch (carboxylic acid) | Strong | Stretching of the C-O single bond in the carboxylic acid.[4] |

| 1250-1000 | C-N stretch (amine) | Medium to weak | Stretching of the C-N bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces a prominent protonated molecular ion [M+H]⁺.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small amount of 2-ATCA in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition (Positive Ion Mode):

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum.

-

Mass Spectral Data and Interpretation

The ESI mass spectrum of 2-ATCA is expected to show a strong signal for the protonated molecule.

| Predicted m/z | Ion | Justification |

| 192.1 | [M+H]⁺ | The molecular weight of 2-ATCA is 191.23 g/mol . The protonated molecule will have an m/z of approximately 192.1. |

| 146.1 | [M+H - HCOOH]⁺ | A characteristic fragmentation of α-amino acids is the loss of formic acid (46 Da) from the protonated molecule.[6] |

| 118.1 | [M+H - HCOOH - C₂H₄]⁺ | Subsequent fragmentation of the tetralin ring, possibly through a retro-Diels-Alder type reaction, could lead to the loss of ethylene (28 Da). |

Illustrative Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of 2-ATCA.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a comprehensive and self-validating structural elucidation of 2-Aminotetralin-2-carboxylic acid. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This detailed spectroscopic characterization is a cornerstone for any research or development endeavor involving this important and structurally unique amino acid.

References

-

Junk, G., and Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 85(6), 839–845. Available at: [Link]

-

Junk, G., and Svec, H. (1962). The Mass Spectra of the a-,Amino Acids. OSTI.GOV. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis of Novel Tetrandrine-14-l-Amino Acid and Tetrandrine-14-l-Amino Acid-Urea Derivatives as Potential Anti-Cancer Agents. Available at: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4181. Available at: [Link]

-

PubMed. (1987). Synthesis of some [N-(2-haloalkyl)amino]tetralin derivatives as potential irreversible labels for bovine anterior pituitary D2 dopamine receptors. Journal of Medicinal Chemistry, 30(10), 1879-1887. Available at: [Link]

-

PubMed Central (PMC). (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Beilstein Journals. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Available at: [Link]

-

PubMed Central (PMC). (n.d.). 2D-IR Experiments and Simulations of the coupling between amide-I and ionizable side chains in proteins: Application to the Villin headpiece. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Available at: [Link]

-

PubMed. (n.d.). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Available at: [Link]

-

ResearchGate. (n.d.). The synthesis of alpha,alpha-disubsituted alpha-amino acids via Ichikawa rearrangement. Available at: [Link]

-

bioRxiv. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. Available at: [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6539. Available at: [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]

-

PubMed Central (PMC). (n.d.). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Available at: [Link]

-

bioRxiv. (2024). SingleFrag: A deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available at: [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295. Available at: [Link]

-

RSC Publishing. (n.d.). Carbohydrate NMR chemical shift prediction by GeqShift employing E(3) equivariant graph neural networks. Available at: [Link]

-

ChemRxiv. (n.d.). Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker. Available at: [Link]

-

NIH. (n.d.). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. Available at: [Link]

Sources

- 1. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some [N-(2-haloalkyl)amino]tetralin derivatives as potential irreversible labels for bovine anterior pituitary D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. osti.gov [osti.gov]

Molecular formula and weight of 2-Aminotetralin-2-carboxylic acid

An In-Depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid: Synthesis, Properties, and Applications

Abstract

2-Aminotetralin-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest within the scientific community. Its rigid bicyclic structure, which incorporates a phenethylamine moiety, makes it a valuable scaffold in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its core physicochemical properties, plausible synthetic routes, pharmacological significance, and key applications. We will explore its role as a versatile building block for novel therapeutics, particularly in the fields of neuropharmacology and oncology, and detail the analytical methodologies required for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this unique molecular entity.

Core Physicochemical and Structural Characteristics

2-Aminotetralin-2-carboxylic acid, systematically named 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is a derivative of tetralin.[1] The presence of both an amino group and a carboxylic acid group at the same quaternary carbon (C2) classifies it as an α,α-disubstituted amino acid. This substitution pattern imparts significant conformational rigidity compared to linear amino acids.

The fundamental properties of this compound are summarized below, providing a foundational dataset for any laboratory or computational work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][][3][4] |

| Molecular Weight | 191.23 g/mol | [1][][3] |

| IUPAC Name | 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid | [1][] |

| CAS Number | 6331-63-1; 74444-77-2 | [1][][4] |

| Appearance | White powder | [][4] |

| Melting Point | 303-313 °C | [][5] |

| Boiling Point | 373.6 °C at 760 mmHg (Predicted) | [] |

| Density | 1.237 g/cm³ (Predicted) | [] |

| Canonical SMILES | C1CC(CC2=CC=CC=C21)(C(=O)O)N | [1][] |

| InChIKey | CDULPPOISZOUTK-UHFFFAOYSA-N | [1][] |

Synthesis and Manufacturing Insights

The synthesis of α,α-disubstituted amino acids like 2-Aminotetralin-2-carboxylic acid requires specific methodologies to construct the quaternary stereocenter. While numerous routes exist for the parent 2-aminotetralin scaffold, typically involving the reductive amination of 2-tetralone, the simultaneous introduction of the carboxyl group necessitates a different approach.[6][7] A highly effective and common method for this class of compound is the Strecker amino acid synthesis.

The causality behind choosing the Strecker synthesis lies in its efficiency. It is a one-pot reaction that converges three simple starting materials—a ketone, cyanide, and an amine source—to form an α-amino nitrile, which is subsequently hydrolyzed to the desired α-amino acid. This avoids complex multi-step procedures and protective group chemistry.

Proposed Synthetic Workflow: Strecker Synthesis

The logical pathway begins with the commercially available ketone, 2-tetralone.

Caption: Proposed Strecker synthesis workflow for 2-Aminotetralin-2-carboxylic acid.

Detailed Experimental Protocol

-

Step 1: α-Aminonitrile Formation

-

To a stirred solution of ammonium chloride in aqueous ammonia, add an equimolar amount of sodium cyanide. The vessel should be cooled in an ice bath to manage any exotherm.

-

Causality: The ammonium chloride and ammonia provide the amine source (in equilibrium with NH₃) required for the initial formation of an imine with the ketone. Cyanide acts as the nucleophile.

-

Slowly add 2-tetralone, dissolved in a suitable solvent like methanol, to the cyanide solution.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The resulting α-aminonitrile intermediate may precipitate or can be extracted into an organic solvent.

-

-

Step 2: Hydrolysis to the Amino Acid

-

The crude α-aminonitrile is added to a vessel containing concentrated hydrochloric acid.

-

Causality: The strong acidic conditions are necessary to hydrolyze the nitrile moiety to a carboxylic acid and ensure the amino group is protonated, preventing side reactions.

-

The mixture is heated to reflux (typically 100-110 °C) for 12-24 hours.

-

The completion of the hydrolysis is monitored until the nitrile starting material is no longer detectable.

-

-

Step 3: Isolation and Purification

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is dissolved in a minimum amount of water and the pH is carefully adjusted to the isoelectric point (pI) of the amino acid (typically pH 5-7) using a base like ammonium hydroxide.

-

Causality: At its pI, the amino acid exists as a zwitterion with minimal solubility in water, causing it to precipitate out of the solution.

-

The precipitated solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield the final product. Purity can be assessed via High-Performance Liquid Chromatography (HPLC).[4]

-

Pharmacological Profile and Mechanism of Action

The 2-aminotetralin scaffold is a privileged structure in neuropharmacology, acting as a rigid analog of phenethylamine.[8] This structural constraint is key to its interaction with monoamine systems. While the parent compound, 2-aminotetralin, is a non-selective monoamine releasing agent and reuptake inhibitor affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems, its derivatives can be fine-tuned for selectivity.[8]

2-Aminotetralin-2-carboxylic acid itself has been identified as a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a critical enzyme in certain cancers like acute myeloid leukemia (AML).[] Furthermore, its incorporation into peptides has been used to create conformationally constrained analogs for studying receptor interactions, such as with melanocortin and opioid receptors.[][9]

More broadly, derivatives of the 2-aminotetralin core are extensively studied as agonists and antagonists at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin subtypes.[6][10]

Caption: Standard quality control workflow for compound characterization and release.

Step-by-Step Methodologies

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To quantify the purity of the compound and detect any synthesis-related impurities.

-

Method: A reverse-phase C18 column is typically used. The mobile phase would consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 260-270 nm).

-

Validation: The peak area of the main component is compared to the total area of all peaks to calculate the percentage purity, which should typically be ≥98%. [4]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

-

Objective: To confirm the molecular weight of the compound.

-

Method: The sample is injected into an LC-MS system. Electrospray ionization (ESI) in positive mode is used.

-

Validation: The mass spectrometer should detect the protonated molecule [M+H]⁺ at an m/z value corresponding to the calculated molecular weight (approx. 192.1).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To provide an unambiguous confirmation of the chemical structure.

-

Method: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base).

-

Validation: The observed chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the number and type of signals in the ¹³C spectrum, must be consistent with the proposed structure of 2-Aminotetralin-2-carboxylic acid.

-

Conclusion